molecular formula C17H29NO2S B10963306 N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide

N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10963306
M. Wt: 311.5 g/mol
InChI Key: CVJQOLXWXFEAGM-UHFFFAOYSA-N
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Description

N,N-Diisobutyl-4-isopropyl-1-benzenesulfonamide is a chemical compound with the molecular formula C17H29NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisobutyl-4-isopropyl-1-benzenesulfonamide typically involves the reaction of isopropylbenzenesulfonyl chloride with diisobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The process may involve the use of catalysts and advanced purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisobutyl-4-isopropyl-1-benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of corresponding amines or amides.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

N,N-Diisobutyl-4-isopropyl-1-benzenesulfonamide has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-Diisobutyl-4-isopropyl-1-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-butylbenzenesulfonamide

  • Diisobutyl phthalate

  • N-ethylbenzenesulfonamide

  • N-propylbenzenesulfonamide

Properties

Molecular Formula

C17H29NO2S

Molecular Weight

311.5 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H29NO2S/c1-13(2)11-18(12-14(3)4)21(19,20)17-9-7-16(8-10-17)15(5)6/h7-10,13-15H,11-12H2,1-6H3

InChI Key

CVJQOLXWXFEAGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

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